2-(Aminomethylidene)-3-methylbutanal

Description

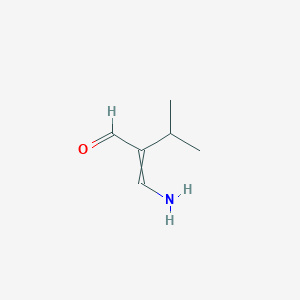

Structure

3D Structure

Properties

IUPAC Name |

2-(aminomethylidene)-3-methylbutanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-5(2)6(3-7)4-8/h3-5H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKSJKAUDBHJAHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=CN)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving 2 Aminomethylidene 3 Methylbutanal

Enamine-Imine Tautomerism and Its Mechanistic Implications

Enamine-imine tautomerism is a form of constitutional isomerism analogous to the more familiar keto-enol tautomerism. In the case of 2-(Aminomethylidene)-3-methylbutanal, this equilibrium would involve the migration of a proton from the nitrogen atom to the α-carbon, with a corresponding shift of the C=C double bond to a C=N double bond, forming the imine tautomer.

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the electronic nature of the substituents. The enamine form is generally favored in non-polar solvents, while the imine form can be more prevalent in polar, protic solvents. The mechanistic implication of this tautomerism is significant, as the enamine and imine forms exhibit different reactivity profiles. The enamine is a potent carbon nucleophile at the β-position, whereas the imine is electrophilic at the carbon of the C=N bond.

Nucleophilic and Electrophilic Reactivity Sites within this compound

The electronic structure of this compound, in its enamine form, dictates its primary sites of reactivity. Resonance delocalization of the nitrogen lone pair into the conjugated system makes the β-carbon electron-rich and thus highly nucleophilic. The nitrogen atom itself is also nucleophilic. Conversely, the carbonyl carbon of the aldehyde group is an electrophilic site, susceptible to attack by nucleophiles. The proton on the nitrogen atom is acidic and can be removed by a base.

| Atom/Group | Reactivity | Governing Factors |

|---|---|---|

| β-Carbon | Nucleophilic | Resonance donation from the nitrogen lone pair |

| Nitrogen Atom | Nucleophilic, Basic | Presence of a lone pair of electrons |

| Carbonyl Carbon | Electrophilic | Polarization of the C=O bond |

| N-H Proton | Acidic | Electronegativity of the nitrogen atom |

Reaction Pathways of this compound as a Substrate

Based on its structure, this compound could theoretically participate in a variety of organic reactions.

Cycloaddition Reactions (e.g., [4+2], [3+2])

The conjugated π-system of this compound makes it a potential candidate for cycloaddition reactions. In a [4+2] cycloaddition (Diels-Alder reaction), it could act as the diene component, reacting with a dienophile. The electron-donating amino group would activate the diene system. Alternatively, it could react as a dienophile, although this is less likely due to the electron-rich nature of the double bond.

In [3+2] cycloadditions, the molecule could react with 1,3-dipoles such as azides or nitrile oxides. The regioselectivity of such reactions would be governed by the electronic and steric properties of both the enamine and the dipole.

Addition-Elimination Processes

The carbonyl group can undergo nucleophilic addition, followed by elimination of water, which is a common reaction pathway for aldehydes. For instance, reaction with a primary amine would lead to an imine, while reaction with a hydroxylamine (B1172632) would yield an oxime.

Rearrangement Reactions

While no specific rearrangement reactions are documented for this compound, enamines can undergo various rearrangements under thermal or catalytic conditions. The specific pathways would depend on the reaction conditions and the presence of catalysts.

Role of Steric and Electronic Effects from the 3-Methyl Substituent on Reactivity

The 3-methyl group (an isopropyl group attached to the double bond) would exert both steric and electronic effects on the reactivity of this compound.

Steric Effects: The bulky isopropyl group would sterically hinder the approach of reactants to the C=C double bond and the adjacent aldehyde group. This steric hindrance would likely decrease the rate of reactions at these sites, particularly for bulky reagents. For example, in cycloaddition reactions, the stereochemical outcome could be influenced by the steric bulk of the methyl group, favoring the approach of the dienophile from the less hindered face.

Electronic Effects: The methyl group is weakly electron-donating through induction. This electronic effect would further enhance the electron density of the C=C double bond, potentially increasing the nucleophilicity of the β-carbon and activating the molecule towards reaction with electrophiles.

| Effect | Influence on Reactivity | Potential Outcome |

|---|---|---|

| Steric Hindrance | Decreases reaction rates at nearby sites | Favors attack from the less hindered face, influences stereoselectivity |

| Inductive Effect (Electron-donating) | Increases nucleophilicity of the β-carbon | Enhances reactivity towards electrophiles |

Information regarding "this compound" is not available in the public domain.

Extensive searches for scientific literature and data pertaining to the chemical compound "this compound" have yielded no specific results. Consequently, a detailed article on the kinetic and thermodynamic aspects of its transformations, as requested, cannot be generated at this time.

The provided search results focused on related but structurally distinct compounds, namely 2-methylbutanal and 3-methylbutanal (B7770604). These studies investigate the kinetics of their formation, primarily through the Maillard reaction, and their subsequent degradation in various contexts. However, this information is not directly applicable to "this compound" due to the significant structural differences, particularly the presence of the aminomethylidene group. Extrapolating kinetic and thermodynamic data from these analogues would be scientifically inaccurate and speculative.

To provide a scientifically rigorous and accurate article, data from studies that have specifically investigated "this compound" are essential. Without such dedicated research, any discussion on its reaction mechanisms, kinetics, and thermodynamics would be unfounded.

Therefore, until research on "this compound" is published and becomes publicly accessible, it is not possible to fulfill the request for an article on this specific compound.

Despite a comprehensive search for scientific literature, no specific information or research data could be found regarding the chemical compound "this compound" and its applications in advanced organic synthesis. The requested article, therefore, cannot be generated as there is no available information on its use as a chiral building block, a precursor for heterocyclic compound synthesis, or as an intermediate in natural product synthesis.

General information on related but distinct compounds such as 2-amino-3-methylbutanal, 2-methylbutanal, and 3-methylbutanal, as well as broader concepts like asymmetric synthesis and heterocyclic chemistry, was available. Nevertheless, no literature specifically addresses the synthesis, properties, or applications of this compound.

Consequently, the creation of a scientifically accurate and informative article adhering to the provided outline is not possible due to the absence of foundational research on this particular compound.

Applications of 2 Aminomethylidene 3 Methylbutanal in Advanced Organic Synthesis

Intermediate in Natural Product Synthesis

Incorporation into Complex Molecular Architectures

There is currently no available scientific literature detailing the incorporation of 2-(Aminomethylidene)-3-methylbutanal into complex molecular architectures.

Strategy for Introducing Specific Functional Groups

There is currently no available scientific literature describing the use of this compound as a strategy for introducing specific functional groups in organic synthesis.

Contributions to Complex Molecule Construction through Multi-Component Reactions

There is currently no available scientific literature on the contributions of this compound to the construction of complex molecules through multi-component reactions.

Spectroscopic and Structural Elucidation Methodologies Applied to 2 Aminomethylidene 3 Methylbutanal

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of 2-(aminomethylidene)-3-methylbutanal in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) experiments is essential to unambiguously assign all proton and carbon signals and to understand the molecule's structural and dynamic properties. wikipedia.orgemerypharma.com

Two-dimensional NMR experiments are indispensable for deciphering the complex spin systems and establishing the carbon skeleton of this compound. libretexts.org

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. emerypharma.com For this compound, COSY would reveal correlations between the aldehydic proton and the adjacent vinyl proton, as well as between the isopropyl methine proton and the two methyl groups.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly to their attached carbons. wikipedia.org This allows for the unambiguous assignment of carbon signals based on the previously assigned proton spectrum.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space, providing information about the molecule's stereochemistry and conformation. nih.gov For instance, NOESY could help determine the predominant geometry (E/Z) around the C2=C1' bond by observing correlations between the C2-H proton and the NH₂ protons.

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for the predominant tautomeric form of this compound, assuming a Z-configuration stabilized by an intramolecular hydrogen bond.

| Position | Atom | 1H Chemical Shift (δ, ppm) (Multiplicity, J in Hz) | 13C Chemical Shift (δ, ppm) | Key 2D Correlations |

|---|---|---|---|---|

| 1 | CHO | ~9.4 (d, J=8.0) | ~190 | COSY: H2; HMBC: C2, C3 |

| 2 | =CH-C=O | ~7.5 (d, J=8.0) | ~160 | COSY: H1; HMBC: C1, C3, C1' |

| 3 | -CH(CH3)2 | ~2.5 (m) | ~35 | COSY: H4, H4'; HMBC: C2, C4, C4' |

| 4, 4' | -CH(CH3)2 | ~1.1 (d, J=7.0) | ~22 | COSY: H3; HMBC: C3, C4'/C4 |

| 1' | =CH-N | ~7.8 (br d) | ~100 | COSY: NHa/NHb; HMBC: C2 |

| - | NH2 | ~5.5 (br s, NHa), ~10.5 (br s, NHb, H-bonded) | - | COSY: H1'; HMBC: C1', C2 |

This compound can exist as a mixture of tautomers and conformational isomers that may interconvert on the NMR timescale. nih.gov The primary equilibrium involves the enamine-aldehyde tautomer and the less stable imine-enol form. Furthermore, rotation around the C2-C1' and C1'-N bonds can lead to different conformers.

Dynamic NMR (DNMR) studies, which involve recording spectra at variable temperatures, are employed to investigate these exchange processes. researchgate.net At low temperatures, the interconversion may be slow enough to observe separate signals for each species. As the temperature increases, the exchange rate increases, leading to broadening of the signals and eventually coalescence into time-averaged signals. By analyzing these changes, thermodynamic and kinetic parameters (such as ΔG‡, ΔH‡, and ΔS‡) for the interconversion barriers can be determined. This provides valuable information on the stability of different forms and the energy barriers for rotation and tautomerization. mdpi.com

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is a rapid and powerful method for identifying the functional groups present in this compound. biointerfaceresearch.commdpi.com The spectra are sensitive to the molecule's electronic structure, particularly the delocalization within the N-C=C-C=O conjugated system and the presence of strong intramolecular hydrogen bonding between the amine (N-H) and carbonyl (C=O) groups.

Key expected vibrational frequencies are detailed in the table below. The strong intramolecular hydrogen bond significantly lowers the stretching frequencies of both the N-H and C=O bonds compared to their non-hydrogen-bonded counterparts.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm-1) | Notes |

|---|---|---|---|

| N-H Stretch | Amine | 3200 - 3400 | Broad due to strong intramolecular H-bonding. |

| C-H Stretch | Aldehyde | ~2850 and ~2750 | Characteristic doublet (Fermi resonance). |

| C-H Stretch | Alkane (isopropyl) | 2870 - 2960 | Aliphatic C-H stretching. |

| C=O Stretch | Aldehyde | 1640 - 1660 | Lowered frequency due to conjugation and strong intramolecular H-bonding. |

| C=C Stretch | Alkene | 1580 - 1620 | Part of the conjugated enaminone system. |

| N-H Bend | Amine | 1550 - 1600 | In-plane bending (scissoring). |

| C-N Stretch | Enamine | 1250 - 1350 | Stretching of the vinylogous amide C-N bond. |

Mass Spectrometry Methodologies for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of this compound and to gain structural information from its fragmentation pattern. libretexts.org High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₆H₁₁NO, Exact Mass: 113.0841).

Electron ionization (EI) mass spectrometry would induce characteristic fragmentation of the molecule. The analysis of these fragments helps to confirm the proposed structure. Plausible fragmentation pathways include:

α-cleavage: Loss of the bulky isopropyl group is a likely fragmentation pathway, leading to a stable resonance-stabilized cation.

McLafferty-type rearrangement: Not typically observed for this structure, but other rearrangements can occur.

Cleavage of the formyl group: Loss of a hydrogen radical (H•) or the entire formyl group (•CHO) can occur.

The table below lists the expected significant ions in the mass spectrum.

| m/z | Ion Formula | Identity | Notes |

|---|---|---|---|

| 113 | [C6H11NO]+• | Molecular Ion (M+•) | Corresponds to the intact molecule. |

| 98 | [C5H8NO]+ | [M - CH3]+ | Loss of a methyl radical. |

| 84 | [C5H10N]+ | [M - CHO]+ | Loss of the formyl group. |

| 70 | [C4H8N]+ | [M - C3H7]+ | Loss of an isopropyl radical (α-cleavage). |

| 43 | [C3H7]+ | Isopropyl cation | Represents the isopropyl fragment. |

X-ray Crystallography for Solid-State Structural Determination of Derivatives

While this compound itself may be difficult to crystallize, X-ray crystallography of a stable, solid derivative is the definitive method for determining its three-dimensional structure in the solid state. nih.gov By synthesizing a crystalline derivative (e.g., through N-acylation or reaction with a metal salt), single crystals suitable for X-ray diffraction can be grown.

The resulting crystal structure would provide precise data on:

Bond lengths and angles: Confirming the extent of π-electron delocalization across the N-C=C-C=O system.

Conformation: Unambiguously determining the E/Z geometry at the double bond and the s-cis/s-trans conformation around the single bonds.

Planarity: Assessing the planarity of the conjugated backbone, which is crucial for efficient electronic communication. nih.gov

Intramolecular Hydrogen Bonding: Providing exact measurements of the N-H···O distance and angle, confirming the presence and geometry of the hydrogen bond.

Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice through interactions like hydrogen bonding or van der Waals forces.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment

The parent molecule, this compound, is achiral and therefore does not exhibit a chiroptical response. However, chiroptical techniques such as Electronic Circular Dichroism (ECD) would become essential for the stereochemical assignment of chiral derivatives. rsc.orgnih.gov

If a chiral center were introduced, for example by synthesizing the compound from a chiral amine or by introducing a stereocenter elsewhere in the molecule, the resulting enantiomers would be distinguishable by ECD. semanticscholar.org ECD spectroscopy measures the differential absorption of left- and right-circularly polarized light as a function of wavelength. The resulting spectrum (a plot of Δε vs. wavelength) is unique for a specific enantiomer and is highly sensitive to its absolute configuration and conformation.

By comparing the experimentally measured ECD spectrum with spectra predicted through quantum chemical calculations (e.g., using time-dependent density functional theory, TD-DFT), the absolute configuration of the chiral derivative can be unambiguously determined. nih.gov This combined experimental and computational approach is a powerful tool for stereochemical elucidation in modern organic chemistry. researchgate.net

Theoretical and Computational Studies of 2 Aminomethylidene 3 Methylbutanal

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution, which in turn governs the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a principal tool in computational chemistry for investigating the ground state properties of molecules due to its favorable balance of accuracy and computational cost. For systems analogous to 2-(aminomethylidene)-3-methylbutanal, such as β-aminoacrolein, DFT calculations, particularly using the B3LYP functional with extended basis sets like 6-311++G**, have been employed to determine the stability of various conformers and the nature of intramolecular interactions. researchgate.net

Studies on β-aminoacrolein reveal that ketoamine conformers are generally more stable than their enolimine and ketoimine counterparts. This stability is largely attributed to π-electron resonance established by the amino group. researchgate.net The presence of intramolecular hydrogen bonding, a key feature in such molecules, can also be thoroughly investigated using DFT. For instance, calculations can predict N...O distances in hydrogen-bonded structures, which are often in agreement with experimental spectroscopic data. researchgate.net

Topological parameters derived from DFT calculations, such as the electron density (ρ) and its Laplacian (∇²ρ) at bond critical points (BCPs), offer deeper insights into the nature of chemical bonds, including hydrogen bonds. These analyses, often conducted within the framework of the Atoms in Molecules (AIM) theory, help to quantify the strength and nature of these interactions. researchgate.net

Table 1: Calculated Ground State Properties of β-Aminoacrolein (Analogous System) using DFT

| Property | Calculated Value | Method | Reference |

| Relative Energy (Z-ketoamine vs. E-ketoamine) | ~2.5 kcal/mol | B3LYP/6-311++G** | researchgate.net |

| N...O Distance (Intramolecular H-bond) | 2.64-2.67 Å | DFT | researchgate.net |

| Electron Density at H-bond Critical Point (ρ) | Varies | B3LYP/6-31G(d,p) | researchgate.net |

| Laplacian of Electron Density at H-bond CP (∇²ρ) | Varies | B3LYP/6-31G(d,p) | researchgate.net |

Note: The data presented is for β-aminoacrolein, a structural analog of the title compound.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a pathway to highly accurate calculations, albeit often at a greater computational expense than DFT. Methods such as Møller-Plesset perturbation theory (MP2) are frequently used to obtain more precise energy values and to validate the results from DFT calculations.

For β-aminoacrolein and similar structures, ab initio calculations have been used to investigate equilibrium conformations and hydrogen bond energies. researchgate.net These high-level calculations can provide benchmark data for assessing the performance of different DFT functionals. For instance, MP2 calculations have been used to compute hydrogen bond energies, providing values that can be compared with those derived from other methods. researchgate.net

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is not static but rather a dynamic ensemble of different conformations. Understanding the energy landscape associated with these conformations is crucial for predicting molecular properties and reactivity.

Molecular Dynamics (MD) simulations are a powerful computational technique for exploring the conformational space of molecules over time. While specific MD studies on this compound are not available, the methodology is widely applied to flexible molecules to understand their dynamic behavior in various environments. For analogous systems like N-vinylformamide, MD simulations can provide insights into chain conformation and interactions with solvents.

Potential Energy Surface (PES) scans are a common computational approach to map the energy of a molecule as a function of one or more of its geometric parameters, such as bond lengths, bond angles, or dihedral angles. A PES provides a visual representation of the energy landscape, revealing the location of energy minima (stable conformers) and saddle points (transition states between conformers). libretexts.orglongdom.orglibretexts.orgwikipedia.org

Studies on propanal and its imine and enamine analogs, which share structural motifs with this compound, have utilized PES scans to explore conformational preferences. These calculations, performed at both ab initio (MP2) and DFT (B3LYP) levels of theory, have identified multiple minima for these molecules. For instance, the PES of propanal reveals two minima, while that of 2-butanone (B6335102) shows three. nih.gov The relative energies of these conformers are influenced by a combination of steric and electronic factors, such as bond dipole interactions. nih.gov

Table 2: Calculated Relative Energies of Conformers for Propanal Analogs

| Molecule | Conformer | Relative Energy (kcal/mol) | Method |

| Propanal | Gauche | 0.8 - 1.0 | MP2/B3LYP |

| Z-Propanimine | Gauche | 1.5 - 2.0 | MP2/B3LYP |

| E-Propanimine | Gauche | 0.3 - 0.5 | MP2/B3LYP |

Note: Data is for analogous imine and aldehyde systems. The 'gauche' conformer is relative to the most stable 'cis' or 'eclipsed' form. researchgate.net

Mechanistic Pathways Elucidation through Computational Modeling

Computational modeling is an invaluable tool for elucidating the detailed mechanisms of chemical reactions, including the identification of intermediates and transition states. For β-amino-α,β-unsaturated carbonyl compounds, computational studies have shed light on their formation and subsequent reactions.

DFT studies have been employed to investigate the mechanism of formation of these compounds. For example, the reaction of carbonyl compounds with amines can proceed through different pathways depending on the nature of the amine and the solvent. Computational modeling has revealed that the reaction with aliphatic amines in protic solvents likely proceeds through the formation of an imine, whereas with aromatic amines in aprotic solvents, a Michael addition–elimination mechanism is favored. acs.org

Furthermore, the reactivity of α,β-unsaturated aldehydes themselves has been a subject of computational investigation. Studies on the unimolecular elimination of such aldehydes have used ab initio and DFT methods to explore different reaction channels, including one-step and two-step mechanisms, and to calculate the activation energies for these pathways. nih.gov The aminolysis of related β-hydroxy-α,β-unsaturated esters has also been studied computationally, revealing a stepwise pathway involving an α-oxo ketene (B1206846) intermediate as the most favorable route. nih.gov These studies provide a framework for understanding the potential reactivity of this compound.

Transition State Characterization

Reaction Coordinate Analysis

A reaction coordinate analysis, often performed through Intrinsic Reaction Coordinate (IRC) calculations, maps the minimum energy path connecting a transition state with its corresponding reactants and products. This analysis provides a detailed view of the structural changes that occur throughout a chemical reaction. As no specific transition states for reactions of this compound have been characterized in published research, a corresponding reaction coordinate analysis is also unavailable. Such an analysis would be crucial for understanding the mechanism of potential reactions, for instance, by illustrating the bond-forming and bond-breaking processes in a step-by-step manner along the reaction pathway.

Prediction of Spectroscopic Signatures (NMR Chemical Shifts, Vibrational Frequencies)

While experimental spectroscopic data for this compound is not widely reported, computational methods serve as a powerful tool for predicting its spectral properties. Techniques like the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can provide reliable predictions of NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR).

Predicted ¹H and ¹³C NMR Chemical Shifts: The prediction of NMR chemical shifts relies on calculating the isotropic magnetic shielding constants of the nuclei in the optimized molecular structure. These theoretical values are then referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to yield the chemical shifts. The accuracy of these predictions can be high, often within 0.2-0.3 ppm for ¹H shifts and 2-3 ppm for ¹³C shifts, depending on the level of theory and basis set employed. For this compound, specific predicted values would depend on the chosen computational methodology.

Predicted Vibrational Frequencies: The vibrational frequencies are obtained from the calculation of the second derivatives of the energy with respect to the nuclear coordinates. These calculations yield a set of normal modes and their corresponding frequencies, which correlate to the peaks observed in an IR spectrum. Key vibrational modes for this compound would include the C=C and C=O stretching frequencies, as well as the N-H stretching and bending vibrations. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other systematic errors in the computational methods.

Below is a table of hypothetical predicted spectroscopic data based on general principles for similar structures, as specific computational studies on this compound are not available.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Attached Proton(s) | Predicted ¹H Chemical Shift (ppm) |

| C=O | ~190-200 | H (aldehyde) | ~9.5-10.0 |

| C=C-N | ~140-150 | H (vinyl) | ~6.5-7.5 |

| C-N | ~90-100 | H (amine) | ~5.0-6.0 (broad) |

| CH(CH₃)₂ | ~30-40 | H (methine) | ~2.0-2.5 |

| CH(CH₃)₂ | ~20-25 | H (methyl) | ~1.0-1.2 |

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch | ~3300-3500 |

| C-H Stretch (aldehyde) | ~2700-2800 |

| C=O Stretch | ~1680-1700 |

| C=C Stretch | ~1600-1650 |

| N-H Bend | ~1550-1600 |

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While often applied in the context of drug discovery and biological targets, it can also be used to study broader chemical interactions in a non-biological context, for example, the interaction of a ligand with a catalyst, a surface, or within a host-guest system.

In the case of this compound, molecular docking studies could be employed to investigate its interactions with various chemical species. For instance, its potential to coordinate with metal catalysts could be explored by docking it into the active site of a modeled catalyst. The results would provide insights into the binding affinity, the key intermolecular interactions (such as hydrogen bonds, van der Waals forces, and electrostatic interactions), and the preferred binding pose. These studies are instrumental in understanding the principles of molecular recognition and can guide the design of new chemical systems. However, specific molecular docking studies focusing on the non-biological interactions of this compound have not been reported in the scientific literature.

Derivatization and Functionalization Studies of 2 Aminomethylidene 3 Methylbutanal

Scope and Limitations of Derivatization ReactionsAn analysis of the scope and limitations of derivatization reactions is entirely dependent on experimental data, which is currently unavailable for this compound.

Until research on the chemical reactivity and synthetic utility of 2-(Aminomethylidene)-3-methylbutanal is conducted and published, a detailed article on its derivatization and functionalization remains purely speculative.

Future Research Directions and Emerging Paradigms for 2 Aminomethylidene 3 Methylbutanal

Development of Novel Catalytic Systems for Its Synthesis and Transformations

The development of efficient and selective catalytic systems is paramount for the synthesis and subsequent transformation of 2-(aminomethylidene)-3-methylbutanal. Future research will likely focus on both organocatalysis and transition-metal catalysis to control the formation of the C=C and C=N bonds and to orchestrate its reactivity.

Organocatalysis: Chiral primary and secondary amines are well-established catalysts for the synthesis of α,β-unsaturated aldehydes and for asymmetric reactions involving enamine intermediates. nih.govmakingmolecules.comresearchgate.net Future work could explore the use of tailored chiral amines to catalyze the formation of this compound from appropriate precursors, potentially achieving high levels of stereocontrol. sigmaaldrich.com

Transition-Metal Catalysis: Transition metals offer a broad toolkit for C-C and C-N bond formation. nih.govmit.edu Catalysts based on palladium, copper, nickel, or titanium could be developed for cross-coupling reactions to synthesize the aminomethylidene fragment or to functionalize the core structure. researchgate.netrsc.org For instance, methods analogous to the carbonylation of vinyl triflates or cross-metathesis reactions could be adapted for its synthesis. rsc.orgresearchgate.net The future of catalysis also points towards more sustainable and efficient systems, such as gold nanoparticles or metal-organic frameworks (MOFs), which could offer unique reactivity and recyclability. solubilityofthings.com

| Catalyst Type | Potential Application | Key Advantages |

| Chiral Amines (e.g., Proline derivatives) | Asymmetric synthesis of the core structure | High enantioselectivity, metal-free, mimics natural enzymatic processes. |

| Palladium Complexes | Cross-coupling reactions for derivatization | Broad substrate scope, well-understood reactivity. |

| Copper Catalysts | C-N bond formation, β-alkylation reactions | Cost-effective, versatile for various transformations. nih.gov |

| Gold Nanoparticles | Oxidation and reduction reactions | High activity, potential for green chemistry applications. solubilityofthings.com |

| Titanium Complexes | Hydroamination and hydroaminoalkylation | Unique reactivity pathways complementary to late transition metals. rsc.org |

Exploration of Advanced Materials Science Applications (e.g., as a monomer, linker)

The bifunctional nature of this compound makes it a promising candidate for applications in materials science. Its ability to act as both a nucleophile (at the nitrogen) and an electrophile (at the carbonyl and β-carbon) suggests its utility as a versatile building block.

Monomer for Polymer Synthesis: The amine and aldehyde functionalities can participate in polymerization reactions. For example, it could serve as a monomer for the synthesis of polyamides, polyimines, or polyureas, where the amine group's reactivity is key. acs.org The conjugated system may also allow for polymerization through radical or metathesis pathways, leading to polymers with unique electronic or optical properties. The formation of dynamic covalent polymer networks through enamine crosslinks is another emerging area where this molecule could be highly valuable. researchgate.net

Linker in Porous Materials: In the realm of crystalline porous materials like Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs), this compound could be employed as an organic linker. The specific geometry and functionality of the molecule could be used to tune the pore size, surface chemistry, and catalytic activity of these materials for applications in gas storage, separation, and heterogeneous catalysis.

| Material Type | Role of this compound | Potential Properties and Applications |

| Polyamides/Polyimines | Monomer | High thermal stability, mechanical strength; applications in aerospace and electronics. |

| Conducting Polymers | Monomer (via C=C bond) | Electronic conductivity, sensing capabilities. |

| Dynamic Covalent Networks | Cross-linker | Self-healing materials, responsive hydrogels. |

| Metal-Organic Frameworks (MOFs) | Organic Linker | Tunable porosity, gas separation, catalysis. |

Integration into Flow Chemistry and Automation for Scalable Synthesis

The synthesis of potentially reactive or unstable molecules like this compound can greatly benefit from the precise control offered by continuous flow chemistry. acs.orgaurigeneservices.comscispace.com This technology is becoming increasingly important in the pharmaceutical and fine chemical industries for its ability to improve safety, reproducibility, and scalability. acs.orgjst.org.in

Future research should focus on developing a continuous flow process for the synthesis of this compound. Flow reactors, such as microreactors or packed-bed reactors, allow for excellent control over reaction parameters like temperature, pressure, and residence time. jst.org.in This is particularly advantageous for managing exothermic reactions or handling reactive intermediates.

Furthermore, integrating flow synthesis with automated systems can accelerate process optimization and enable on-demand production. researchgate.netbeilstein-journals.orgfairlamb.group Automated platforms can screen a wide range of reaction conditions rapidly, leading to the identification of optimal synthetic routes in a fraction of the time required by traditional batch methods. youtube.comacm.org The use of in-line analytical techniques, such as spectroscopy, can provide real-time monitoring and control over the reaction, ensuring high purity and yield. aurigeneservices.com

Deeper Understanding of Intramolecular Interactions and Stereochemical Control

The proximity of the amino and carbonyl groups in this compound suggests the potential for significant intramolecular interactions, such as hydrogen bonding. These non-covalent interactions can have a profound impact on the molecule's conformation, reactivity, and stereochemical outcomes.

Future investigations should employ a combination of spectroscopic techniques (e.g., NMR, IR) and computational modeling to elucidate these interactions. Understanding the conformational preferences dictated by intramolecular forces is crucial for designing stereoselective reactions.

Achieving stereochemical control during the synthesis and transformation of this molecule is a key challenge and opportunity. The molecule possesses a stereocenter at the 3-position and potential E/Z isomerism at the aminomethylidene double bond. Research into asymmetric catalysis, using chiral catalysts or auxiliaries, will be essential to access enantiomerically pure forms of the compound and its derivatives. nih.govacs.org The principles of enamine catalysis, which excel at creating stereocenters adjacent to carbonyl groups, are particularly relevant here. wikipedia.org

Computational Design of New Reactions and Derivatives based on Its Core Structure

Computational chemistry provides powerful tools for predicting the reactivity of molecules and for designing novel reactions and derivatives. chemrxiv.orgacs.org Density Functional Theory (DFT) and other quantum chemical methods can be used to model the electronic structure of this compound and to explore its potential energy surfaces for various reactions. nih.govrsc.orgresearchgate.net

Future computational studies could focus on:

Mapping Reactivity: Identifying the most nucleophilic and electrophilic sites in the molecule to predict its behavior with different reagents. nih.gov

Mechanism Elucidation: Modeling reaction pathways for potential transformations, such as cycloadditions, Michael additions, or reactions with electrophiles and nucleophiles, to understand the underlying mechanisms and predict product distributions. acs.orgacs.org

Virtual Screening: Designing a library of virtual derivatives by modifying the core structure and computationally screening them for desired properties, such as biological activity or material characteristics.

Catalyst Design: Modeling the interaction of the molecule with potential catalysts to rationalize observed selectivity and to design new, more efficient catalysts.

The synergy between computational prediction and experimental validation will be crucial for accelerating the exploration of the chemical space around the this compound scaffold. researchgate.netnih.govnih.gov

| Computational Method | Research Application | Predicted Outcomes |

| Density Functional Theory (DFT) | Electronic structure analysis, reaction mechanism studies. | Molecular orbital energies, charge distribution, transition state geometries, reaction barriers. rsc.org |

| Molecular Dynamics (MD) | Conformational analysis, solvent effects. | Preferred conformations, role of intramolecular hydrogen bonding. |

| Quantitative Structure-Activity Relationship (QSAR) | Design of bioactive derivatives. | Correlation of structural features with biological activity. |

| Heuristically-Aided Quantum Chemistry (HAQC) | Automated reaction pathway prediction. | Feasible reaction pathways and potential products. chemrxiv.orgacs.org |

Q & A

Basic: What synthetic methodologies are effective for producing 2-(Aminomethylidene)-3-methylbutanal, and how do reaction conditions influence yield?

Answer:

The synthesis of aldehydes like this compound often involves condensation reactions or catalytic processes. For instance, palladium-catalyzed intramolecular aminocarbonylation has been successfully applied to synthesize structurally related imine-containing aldehydes (e.g., 2-amino-3-methylenephthalimides) . Key parameters include:

- Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands.

- Reaction medium : Polar aprotic solvents (e.g., DMF) at 80–100°C under inert gas.

- Purification : Column chromatography or recrystallization to isolate the product.

The aminomethylidene group may require protection (e.g., Boc groups) to prevent undesired side reactions. Yield optimization often hinges on stoichiometric ratios and reaction time.

Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers should researchers prioritize?

Answer:

Characterization relies on a combination of:

- NMR :

- Mass Spectrometry (EI-MS/GC-MS) : Molecular ion peaks (M⁺) and fragmentation patterns (e.g., loss of methyl or imine groups) are critical. For example, 3-methylbutanal derivatives show prominent fragments at m/z 86 (M⁺–CH₃) .

- IR Spectroscopy : Stretching vibrations for C=O (1700–1750 cm⁻¹) and C=N (1640–1680 cm⁻¹).

Advanced: How does this compound participate in metabolic or biosynthetic pathways, particularly in microbial systems?

Answer:

While direct studies on this compound are limited, analogous aldehydes like 3-methylbutanal are key intermediates in microbial metabolism. For example:

- Biosynthesis : Derived from leucine via transamination and decarboxylation, producing 3-methylbutanal, which contributes to nutty flavors in cheese .

- Degradation : The aminomethylidene group may undergo hydrolysis to form primary amines or react with thiols (e.g., glutathione) in redox-sensitive environments.

Researchers should design experiments using isotopic labeling (e.g., ¹³C-leucine) to trace metabolic incorporation and employ LC-MS/MS for pathway elucidation.

Advanced: What analytical challenges arise in quantifying this compound in complex matrices, and how can they be mitigated?

Answer:

Challenges include:

- Volatility and instability : The aldehyde group is prone to oxidation. Stabilize samples with antioxidants (e.g., BHT) or immediate derivatization (e.g., oximation with hydroxylamine) .

- Matrix interference : Use selective extraction methods (e.g., solid-phase microextraction for headspace analysis) paired with GC-MS for food or biological samples .

- Sensitivity : Enhance detection limits via pre-concentration (e.g., nitrogen evaporators) or advanced detectors (e.g., high-resolution Q-TOF-MS).

Data Contradiction: Discrepancies in reported aldehyde concentrations across studies—how should researchers validate their findings?

Answer:

Variations in aldehyde quantification (e.g., 3-methylbutanal levels in food studies ) often stem from:

- Sample preparation : Differences in extraction efficiency (e.g., solvent polarity, temperature).

- Analytical calibration : Use internal standards (e.g., deuterated analogs) to correct for instrument drift.

- Biological variability : Microbial strain differences in biosynthesis studies.

To resolve contradictions, replicate experiments under standardized protocols and cross-validate with orthogonal methods (e.g., NMR vs. GC-MS).

Advanced: How does the aminomethylidene group influence the compound’s reactivity in nucleophilic or electrophilic reactions?

Answer:

The aminomethylidene (–NH–CH=) moiety enhances electrophilicity at the adjacent aldehyde carbon, making it susceptible to nucleophilic attacks (e.g., by amines or thiols). This reactivity is exploited in:

- Schiff base formation : Reaction with primary amines to form imine linkages, relevant in drug conjugation or polymer chemistry.

- Redox behavior : The imine group can act as a redox-active site, facilitating catalytic cycles in metal-organic frameworks .

Kinetic studies using stopped-flow spectrophotometry or DFT calculations are recommended to map reaction pathways.

Basic: What are the stability profiles of this compound under varying storage conditions?

Answer:

- Temperature : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation.

- pH : Degradation accelerates in acidic or alkaline conditions; buffer solutions (pH 6–7) are optimal.

- Light sensitivity : Amber vials or foil wrapping prevent photodegradation of the imine group.

Stability assays (HPLC purity checks over time) are essential for validating storage protocols.

Advanced: What computational tools are effective for modeling the electronic structure and reactivity of this compound?

Answer:

- Density Functional Theory (DFT) : Predicts molecular orbitals, charge distribution, and reaction transition states (software: Gaussian, ORCA).

- Molecular Dynamics (MD) : Simulates interactions in solvent environments (e.g., water, DMSO) using AMBER or GROMACS.

- Docking studies : For biological activity prediction, use AutoDock Vina to model binding to enzymes (e.g., aminotransferases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.